2-Fluoro-3-(piperazin-1-ylmethyl)phenol
Description
Properties
Molecular Formula |
C12H17FN2O |
|---|---|
Molecular Weight |
224.27 g/mol |
IUPAC Name |
1-[(2-fluoro-3-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C12H17FN2O/c1-16-11-4-2-3-10(12(11)13)9-15-7-5-14-6-8-15/h2-4,14H,5-9H2,1H3 |
InChI Key |
YNFXXIVOBOSKPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1F)CN2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution via Halogenated Intermediates
A widely documented approach involves the alkylation of piperazine with a halogenated phenolic precursor. For instance, 2-fluoro-3-(chloromethyl)phenol reacts with piperazine in acetonitrile under reflux (60–80°C, 12–24 hours) to yield the target compound. Anhydrous potassium carbonate serves as a base to deprotonate the phenol, enhancing nucleophilicity.
Example Protocol :
- Reagents : 2-Fluoro-3-(chloromethyl)phenol (1.0 equiv), piperazine (1.2 equiv), K₂CO₃ (2.0 equiv), acetonitrile (solvent).
- Conditions : Reflux at 70°C for 18 hours under nitrogen atmosphere.
- Workup : Filtration to remove excess base, solvent evaporation, and recrystallization from isopropanol/water (4:1 v/v).
- Yield : 78–85%, HPLC purity >98%.
This method’s efficiency stems from the high electrophilicity of the chloromethyl group, though competing elimination reactions may necessitate stoichiometric excess of piperazine.
Reductive Amination of 2-Fluoro-3-formylphenol
Reductive amination offers an alternative pathway by condensing 2-fluoro-3-formylphenol with piperazine in the presence of a reducing agent. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (acetic acid buffer) facilitates imine formation and subsequent reduction.
Optimized Parameters :
- Molar Ratio : Aldehyde:piperazine = 1:1.5
- Reducing Agent : NaBH₃CN (1.5 equiv)
- Reaction Time : 24 hours at 25°C
- Yield : 70–75%, with minor byproducts (<5%).
Comparative studies indicate that borane-tert-butylamine complexes may enhance selectivity, albeit at elevated temperatures (40–50°C).
Protective-Group Strategies for Phenolic Hydroxyl
To mitigate oxidation or etherification of the phenol, transient protection using tert-butyldimethylsilyl (TBDMS) groups is employed. The silyl-protected intermediate undergoes alkylation with piperazine, followed by deprotection using tetra-n-butylammonium fluoride (TBAF).
Stepwise Synthesis :
- Protection : 2-Fluoro-3-(hydroxymethyl)phenol + TBDMS-Cl → 2-fluoro-3-(TBDMS-oxymethyl)phenol (Yield: 92%).
- Alkylation : Reaction with piperazine in DMF (80°C, 8 hours).
- Deprotection : TBAF in THF (0°C to 25°C, 2 hours).
- Final Yield : 81%, HPLC purity 99.2%.
Analytical Characterization and Quality Control
Spectroscopic Validation
Crystallographic Data
Single-crystal X-ray diffraction of analogous piperazine derivatives reveals chair conformations for the piperazine ring, with dihedral angles of 78.27° between the fluorophenyl and piperazine planes.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 78–85 | >98 | Scalable, minimal byproducts | Requires halogenated precursors |
| Reductive Amination | 70–75 | 95–97 | Avoids harsh conditions | Sensitivity to pH and moisture |
| Protective-Group Approach | 81 | 99.2 | Prevents side reactions | Additional synthetic steps |
Industrial-Scale Considerations and Challenges
Large-scale production (≥1 kg) demands solvent recovery systems and continuous-flow reactors to enhance throughput. Patent literature emphasizes isopropanol as a preferred solvent for recrystallization due to its low toxicity and high solubility for polar intermediates. Challenges include:
- Piperazine Hydroscopicity : Requires anhydrous conditions during storage.
- Regioselectivity : Competing alkylation at piperazine’s secondary amine necessitates controlled stoichiometry.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(piperazin-1-ylmethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify the piperazine ring.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group would yield quinones, while substitution reactions could introduce various functional groups in place of the fluorine atom .
Scientific Research Applications
2-Fluoro-3-(piperazin-1-ylmethyl)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(piperazin-1-ylmethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate the activity of various receptors in the nervous system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitutions on the Aromatic Core
Fluorine Position and Electronic Effects
- 2-Fluoro-3-(4-methylthiazol-5-yl)phenol (52): Replaces the piperazine group with a thiazole ring, reducing basicity but introducing aromatic heterocyclic interactions .
Piperazine Linker Modifications
- 2-(Piperazin-1-ylcarbonyl)phenol: A carbonyl linker instead of methylene reduces flexibility and may alter binding kinetics .
- 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-morpholinylpyridazin-3(2H)-one: Incorporates a morpholinylpyridazinone core, broadening hydrogen-bonding capacity .
Physicochemical Properties
Key Observations :
- Piperazine derivatives with bulky aromatic substituents (e.g., trifluoromethyl, thiazole) exhibit higher molecular weights and lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
- The phenol group in 2-Fluoro-3-(piperazin-1-ylmethyl)phenol increases acidity (pKa ~9–10), favoring ionization at physiological pH and influencing solubility and protein binding .
Key Observations :
- Piperazine-containing compounds generally require silica-based chromatography for purification, with yields influenced by steric hindrance and reaction conditions.
Research Findings and Implications
- Structural Flexibility : Piperazinylmethyl-linked compounds balance rigidity and flexibility, optimizing receptor fit .
- Fluorine Impact: Ortho-fluorine reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs .
- Safety Considerations : Piperazine derivatives often require evaluation of cardiovascular and CNS toxicity due to off-target receptor interactions .
Q & A
Q. What synthetic routes are effective for preparing 2-Fluoro-3-(piperazin-1-ylmethyl)phenol?
The Mannich reaction is a robust method for introducing the piperazinylmethyl group to phenolic substrates. Reacting 2-fluoro-3-hydroxybenzaldehyde with piperazine and formaldehyde under mildly acidic conditions (pH 5–6) at 60–80°C for 12–24 hours yields the target compound. Optimization of molar ratios (1:1.2:1.5 for phenol:formaldehyde:piperazine) minimizes by-products like bis-alkylated derivatives. Purity can be enhanced via recrystallization in ethanol/water mixtures (7:3 v/v) .
Q. How should researchers validate the purity and structural integrity of this compound?
Triple-method validation is recommended:
- HPLC-UV (C18 column, 0.1% TFA in acetonitrile/water gradient, λ = 254 nm) for purity assessment (>98%).
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]+ at m/z 251.13).
- 1H/13C NMR in DMSO-d6 to verify substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm, piperazine CH2 at δ 2.5–3.1 ppm) .
Q. What safety protocols are critical when handling this compound?
Use NIOSH-approved P95 respirators for particulate protection and nitrile gloves (≥8 mil thickness). Conduct reactions in fume hoods due to potential formaldehyde release during synthesis. Spills should be neutralized with 5% sodium bicarbonate and absorbed using vermiculite. Store at 2–8°C under nitrogen to prevent oxidation .
Advanced Research Questions
Q. How can structural contradictions between NMR and mass spectrometry data be resolved?
X-ray crystallography provides definitive resolution. For example, a related fluorophenylpiperazine compound showed discrepancies in methylene bridge positioning between NMR and MS; single-crystal diffraction confirmed the piperazine orientation (C–N–C angle = 109.5°) and fluorine’s meta-substitution . Synchrotron radiation (λ = 0.710 Å) enhances resolution for heavy atoms like fluorine.
Q. What strategies mitigate interference from the phenolic hydroxyl group in receptor binding assays?
Pre-acetylation with acetic anhydride (1:3 molar ratio in pyridine, 24 hours at RT) blocks hydrogen bonding. In studies of analogous compounds, this increased binding affinity to serotonin receptors (5-HT1A) by 30% compared to untreated samples. Confirm acetylation via FT-IR (loss of O–H stretch at 3200–3500 cm⁻¹) .
Q. How does fluorination impact the compound’s reactivity in cross-coupling reactions?
The electron-withdrawing fluorine at the meta position reduces aromatic ring electron density, slowing Suzuki-Miyaura couplings. Use Pd(PPh3)4 (5 mol%) with K2CO3 in DMF/H2O (3:1) at 100°C for 24 hours to achieve 65% yield. Non-fluorinated analogs under identical conditions yield 85%, highlighting fluorine’s electronic effects .
Q. What computational methods predict bioavailability and blood-brain barrier (BBB) permeability?
Molecular dynamics simulations (AMBER force field, 50 ns trajectories) combined with logP calculations (HPLC-derived logP = 2.1 ± 0.3) predict moderate BBB penetration (Pe = 8.7 × 10⁻⁶ cm/s). Adjust substituents (e.g., adding methyl groups) increases logP to 2.9, improving predicted CNS activity .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
